Cell-permeable Caspase-1 Inhibitor I Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cell-permeable caspase-1 inhibitor I trifluoroacetate (Caspase-1 Inhibitor I-TFA) is a small molecule that inhibits the activity of caspase-1, a protease enzyme involved in the inflammatory response. Caspase-1 plays a key role in the activation of proinflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and is a major target of anti-inflammatory therapies. Caspase-1 Inhibitor I-TFA is a potent and specific inhibitor of caspase-1 and has been used in a variety of laboratory and clinical settings.
Wissenschaftliche Forschungsanwendungen
Caspase-1 Inhibitor I-TFA has been used in a variety of scientific research applications. It has been used to study the role of caspase-1 in inflammation, as well as in the activation of proinflammatory cytokines. It has also been used to study the role of caspase-1 in apoptosis and cell death. In addition, Caspase-1 Inhibitor I-TFA has been used to study the role of caspase-1 in diseases such as sepsis, rheumatoid arthritis, and Alzheimer’s disease.
Wirkmechanismus
Caspase-1 Inhibitor I-TFA works by inhibiting the activity of caspase-1. Caspase-1 is a protease enzyme that is involved in the inflammatory response. When caspase-1 is inhibited, the inflammatory response is suppressed. Caspase-1 Inhibitor I-TFA binds to the active site of caspase-1 and prevents it from cleaving its substrates, which in turn prevents the inflammatory response.
Biochemical and Physiological Effects
Caspase-1 Inhibitor I-TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-1, which reduces the production of proinflammatory cytokines such as IL-1β and IL-18. It has also been shown to reduce the production of other inflammatory mediators such as nitric oxide and prostaglandins. In addition, Caspase-1 Inhibitor I-TFA has been shown to reduce the production of reactive oxygen species, which can damage cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Caspase-1 Inhibitor I-TFA in laboratory experiments is its specificity. Caspase-1 Inhibitor I-TFA is a specific inhibitor of caspase-1 and does not inhibit other proteases. This makes it an ideal tool for studying the role of caspase-1 in inflammation and other biological processes. The main limitation of Caspase-1 Inhibitor I-TFA is its cost. Caspase-1 Inhibitor I-TFA is relatively expensive compared to other caspase-1 inhibitors.
Zukünftige Richtungen
For the use of Caspase-1 Inhibitor I-TFA include further investigation into its potential therapeutic applications. Caspase-1 Inhibitor I-TFA could be used to treat a variety of inflammatory diseases, such as sepsis, rheumatoid arthritis, and Alzheimer’s disease. In addition, further research could be done to determine the optimal dose and duration of treatment with Caspase-1 Inhibitor I-TFA. Finally, further research could be done to identify novel caspase-1 inhibitors that are more cost-effective and have fewer side effects.
Synthesemethoden
Caspase-1 Inhibitor I-TFA is synthesized from a trifluoroacetylated peptide, which is then hydrolyzed to release the inhibitor. The peptide is composed of two amino acids, Gly-Lys, and is coupled to trifluoroacetic acid. The resulting peptide is then hydrolyzed to release the inhibitor, which is a small molecule containing a trifluoroacetate group.
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N20O24.C2HF3O2/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119;3-2(4,5)1(6)7/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBUYCBKDVID-SBLBPKJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H161F3N20O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2104.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.